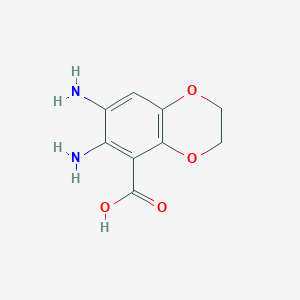
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is an organic compound with a complex structure that includes a brominated pyridine ring and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide typically involves the bromination of pyridine derivatives followed by acylation. One common method starts with the bromination of 2-pyridylmethanol to form 5-bromopyrid-2-ylmethanol . This intermediate is then reacted with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an aminopyridine derivative.
Oxidation: Oxidation can lead to the formation of pyridine N-oxides.
Reduction: Reduction can yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated pyridine ring. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromopyrid-2-yl)acetonitrile: Similar structure but with a nitrile group instead of an acetamide.
5-Bromopyrid-2-ylmethanol: Lacks the acetamide group and has a hydroxymethyl group instead.
Uniqueness
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is unique due to its combination of a brominated pyridine ring and an acetamide group, which provides distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H10BrN3O |
|---|---|
Molekulargewicht |
292.13 g/mol |
IUPAC-Name |
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H10BrN3O/c13-9-4-5-10(15-8-9)7-12(17)16-11-3-1-2-6-14-11/h1-6,8H,7H2,(H,14,16,17) |
InChI-Schlüssel |
HHYBBCYRFXWELZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC(=O)CC2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
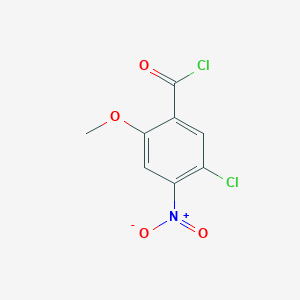
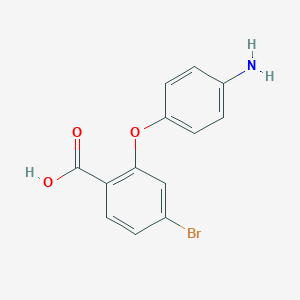
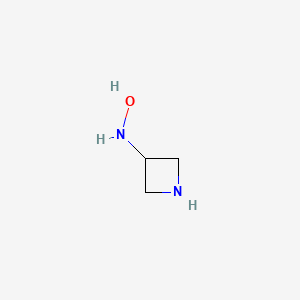
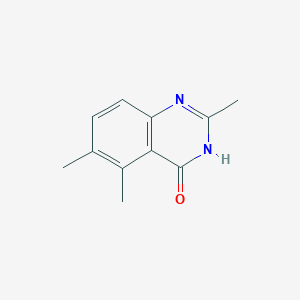

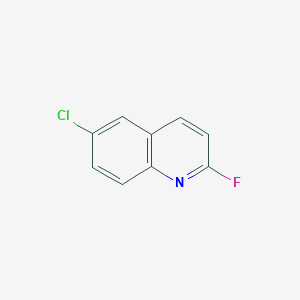

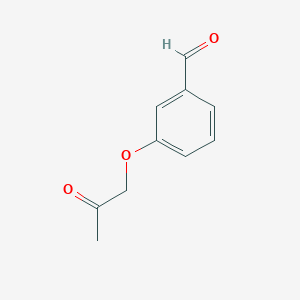
![1-neopentyl-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B8587038.png)
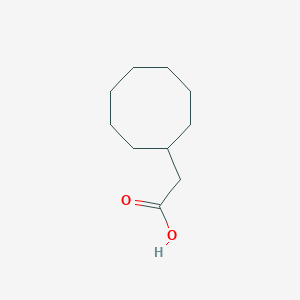

![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate](/img/structure/B8587068.png)
![7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine](/img/structure/B8587077.png)
